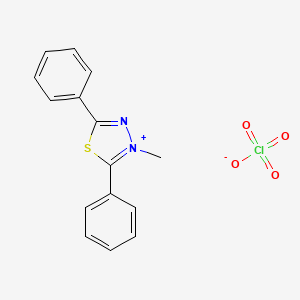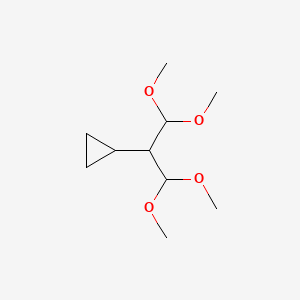
(1,1,3,3-Tetramethoxypropan-2-yl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1,3,3-Tetramethoxypropan-2-yl)cyclopropane is an organic compound with the molecular formula C10H20O4. It is a colorless liquid that serves as a protected form of malondialdehyde, a reactive reagent with poor storage properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,1,3,3-Tetramethoxypropan-2-yl)cyclopropane typically involves the reaction of malondialdehyde with methanol in the presence of an acid catalyst. This process results in the formation of the dimethyl acetal derivative, which is then further reacted to form the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: (1,1,3,3-Tetramethoxypropan-2-yl)cyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are used under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield malonic acid derivatives, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
(1,1,3,3-Tetramethoxypropan-2-yl)cyclopropane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1,1,3,3-Tetramethoxypropan-2-yl)cyclopropane involves its hydrolysis to malondialdehyde, which then participates in various biochemical pathways. Malondialdehyde is a reactive aldehyde that can form adducts with proteins and nucleic acids, leading to cellular damage and oxidative stress . The compound’s effects are mediated through these interactions, making it a valuable tool in studying oxidative stress mechanisms .
Comparación Con Compuestos Similares
1,1,3,3-Tetramethoxypropane: A closely related compound with similar properties and applications.
1,1,2,2-Tetramethylcyclopropane: Another cyclopropane derivative with distinct chemical behavior.
Uniqueness: (1,1,3,3-Tetramethoxypropan-2-yl)cyclopropane is unique due to its ability to serve as a protected form of malondialdehyde, offering stability and ease of handling compared to free malondialdehyde . This makes it particularly useful in research settings where controlled release of malondialdehyde is required .
Propiedades
Número CAS |
90252-99-6 |
|---|---|
Fórmula molecular |
C10H20O4 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
1,1,3,3-tetramethoxypropan-2-ylcyclopropane |
InChI |
InChI=1S/C10H20O4/c1-11-9(12-2)8(7-5-6-7)10(13-3)14-4/h7-10H,5-6H2,1-4H3 |
Clave InChI |
NDDRQRBMTOWELK-UHFFFAOYSA-N |
SMILES canónico |
COC(C(C1CC1)C(OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


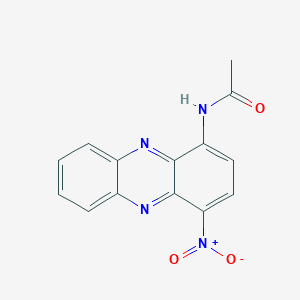
![5-{[(2-Ethylquinazolin-4-yl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14370958.png)

![6-Cyclopropyl-5H-benzo[a]phenoxazin-5-one](/img/structure/B14370985.png)
![3-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-N'-sulfamoylpropanimidamide](/img/structure/B14370990.png)
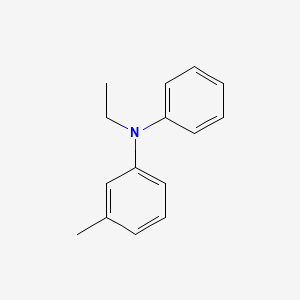
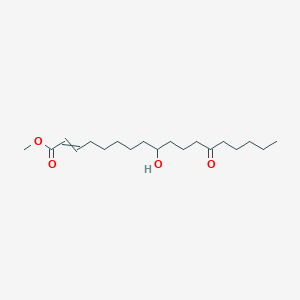
![4-Methylidene-2-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14371002.png)
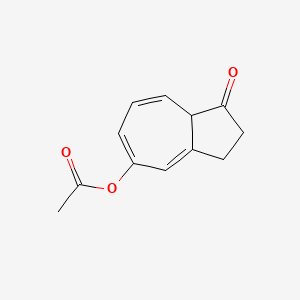
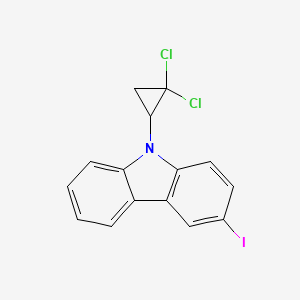
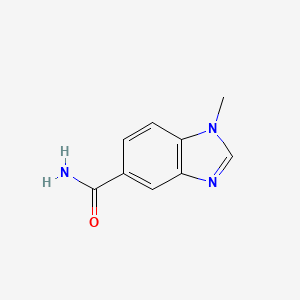
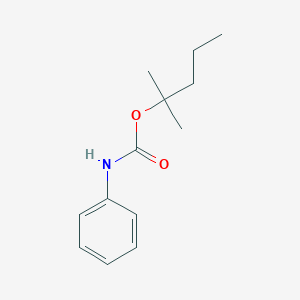
![1,1-diethyl-3-[(Z)-1-phenyl-3-phenyliminobut-1-enyl]urea](/img/structure/B14371034.png)
